Cetraxate hydrochloride is an anti-ulcer agent. [, ] It serves as a valuable tool in scientific research, particularly in the study of gastric mucosal defense mechanisms and acute pancreatitis. [, , ]
Synthesis Analysis
Cetraxate hydrochloride can be synthesized through a novel enzymatic debenzylation method. [, ] This method involves the use of a cellulase enzyme derived from Aspergillus sp. to selectively hydrolyze cetraxate benzyl ester hydrochloride, resulting in the formation of cetraxate hydrochloride. [] This enzymatic approach offers a practical alternative to traditional chemical synthesis methods for industrial production. []
Chemical Reactions Analysis
Cetraxate hydrochloride readily undergoes hydrolysis in the gastrointestinal tract and bloodstream. [] This process leads to its metabolism into two primary metabolites: p-hydroxyphenylpropionic acid (PHPA) and p-hydroxybenzoic acid (PHBA). []
Mechanism of Action
Cetraxate hydrochloride exhibits its anti-ulcer activity through multiple mechanisms. [, , , ]
Increased Mucosal Blood Flow: Cetraxate hydrochloride effectively enhances gastric mucosal blood flow, contributing to the suppression of intestinal metaplasia development. [, , ] This increase in blood flow is thought to be associated with its gastroprotective effects. []
Stimulation of Mucus Production: Cetraxate hydrochloride, along with Geranylgeranylacetone (GGA), increases the activity of UDP-galactosyltransferase (UDP-Gal-T) in rat gastric mucosa. [] UDP-Gal-T is a key enzyme involved in the synthesis of mucus glycoprotein, a crucial component of gastric mucosal defense mechanisms. []
Modulation of Neuropeptides: Cetraxate hydrochloride administration leads to elevated levels of calcitonin gene-related peptide (CGRP) and substance P in human plasma. [] This suggests a potential indirect stimulation of capsaicin-sensitive afferent nerves, known to play a role in gastric mucosal defense. []
Stabilization of Lysosomal Enzymes: Cetraxate hydrochloride demonstrates a protective effect on the exocrine pancreas in caerulein-induced pancreatitis by preventing the subcellular redistribution of the lysosomal enzyme cathepsin B. [, ] This suggests a potential therapeutic role in preventing pancreatic injuries. []
Applications
Gastric Mucosal Defense Studies: Cetraxate hydrochloride is frequently employed in research investigating the mechanisms underlying gastric mucosal defense, particularly its role in preventing and treating gastric ulcers. [, , , , , ]
Intestinal Metaplasia Research: The compound's influence on intestinal metaplasia development, a precancerous condition, makes it a crucial subject in studies exploring the mechanisms and potential treatments for this condition. []
Acute Pancreatitis Models: Cetraxate hydrochloride's protective effects against caerulein-induced pancreatitis in rats have established its utility in studying the development and potential therapeutic interventions for this inflammatory condition. [, ]
Stress Response Investigations: Research exploring the effects of cetraxate hydrochloride on human plasma adrenocorticotropic hormone and cortisol levels under stress conditions provides insights into its potential influence on the hypothalamo-pituitary-adrenal (HPA) axis. []
Related Compounds
p-Hydroxyphenylpropionic Acid (PHPA)
Compound Description: p-Hydroxyphenylpropionic acid (PHPA) is a major metabolite of cetraxate hydrochloride. [] It is found distributed in various organs, excluding the brain, following oral administration of cetraxate hydrochloride. [] While PHPA itself exhibits some anti-ulcer activity, studies suggest that it is not the primary contributor to the anti-ulcer effects of cetraxate hydrochloride. []
Relevance: PHPA is a direct metabolite of cetraxate hydrochloride, highlighting the metabolic pathway of the target compound. While both compounds share structural similarities and exhibit some level of anti-ulcer activity, their pharmacological profiles differ. PHPA's distribution in the body, distinct from cetraxate hydrochloride, suggests differences in their pharmacokinetic properties. []
p-Hydroxybenzoic Acid (PHBA)
Tranexamic Acid
Compound Description: Tranexamic acid is a synthetic derivative of the amino acid lysine. [] While not structurally related to cetraxate hydrochloride, it exhibits comparable anti-ulcer activity in studies using aspirin and water-immersion-induced gastric ulcers in rats. []
Relevance: Although structurally unrelated to cetraxate hydrochloride, tranexamic acid's comparable anti-ulcer activity raises questions about potential shared mechanisms of action or pharmacological targets. [] This suggests that both compounds, despite structural differences, might influence similar pathways involved in gastric ulcer development or healing.
Geranylgeranylacetone (GGA)
Compound Description: Geranylgeranylacetone (GGA) is an anti-ulcer drug. [] Like cetraxate hydrochloride, it demonstrates the ability to increase UDP-galactosyltransferase (UDP-Gal-T) activity in rat gastric mucosa. [] This enzyme plays a crucial role in the synthesis of mucus glycoprotein, an essential component of the gastric mucosal defensive system. []
Relevance: Both GGA and cetraxate hydrochloride share a functional similarity in their ability to increase UDP-Gal-T activity, suggesting a potential common mechanism contributing to their gastroprotective effects. [] This shared effect on mucus production highlights their role in enhancing gastric mucosal defense mechanisms.
Cetraxate Benzyl Ester Hydrochloride
Compound Description: Cetraxate benzyl ester hydrochloride serves as a synthetic precursor to cetraxate hydrochloride. [, ] This ester undergoes enzymatic debenzylation to yield cetraxate hydrochloride as the final product. [, ]
Relevance: Cetraxate benzyl ester hydrochloride represents a key intermediate in the synthesis of cetraxate hydrochloride. [, ] Understanding its conversion to the active drug sheds light on the production process and potential impurities or byproducts that might arise.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Cetraxate is a cyclohexanecarboxylate ester that consists of 4-(2-carboxyethyl)phenyl cyclohexanecarboxylate bearing an aminomethyl substituent at the 4-position. It has a role as an anti-ulcer drug. It is a tautomer of a cetraxate zwitterion.
3-[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-1,1-diethylurea is an aromatic ketone. Celiprolol is indicated for the management of mild to moderate hypertension and effort-induced angina pectoris. It is simultaneously a selective β1 receptor antagonist, a β2 receptor partial agonist and a weak α2 receptor antagonist. In 2010 a clinical trial has suggested a use for this medication in the prevention of vascular complications of a rare inherited disease called vascular Ehlers–Danlos syndrome. This study demonstrated decreased incidence of arterial rupture or dissection (a specific type of arterial rupture in which the layers of the vessel separate prior to complete failure of the artery wall). Celiprolol is not approved for use by the FDA in the treatment of vascular Ehlers–Danlos syndrome. A cardioselective beta-1 adrenergic antagonist that has intrinsic sympathomimetic activity. It is used in the management of ANGINA PECTORIS and HYPERTENSION.
Cenicriviroc is a member of the class of benzazocines that is (5Z)-1,2,3,4-tetrahydro-1-benzazocine which is substituted by a 2-methylpropyl, N-{4-[(S)-(1-propyl-1H-imidazol-5-yl)methanesulfinyl]phenyl}carboxamide and 4-(2-butoxyethoxy)phenyl groups at positions 1, 5 and 8, respectively. It is a potent chemokine 2 and 5 receptor antagonist currently in development for the treatment of liver fibrosis in adults with nonalcoholic steatohepatitis (NASH). It has a role as a chemokine receptor 5 antagonist, an anti-HIV agent, a chemokine receptor 2 antagonist, an antirheumatic drug and an anti-inflammatory agent. It is a diether, a member of imidazoles, a sulfoxide, an aromatic ether, a secondary carboxamide and a benzazocine. Cenicriviroc has been used in trials studying the treatment of HIV-infection/AIDS, AIDS Dementia Complex, Nonalcoholic Steatohepatitis, Human Immunodeficiency Virus, and HIV-1-Associated Cognitive Motor Complex. Cenicriviroc is an orally bioavailable, dual inhibitor of human C-C chemokine receptor types 2 (CCR2; CD192) and 5 (CCR5; CD195), with potential immunomodulating, anti-inflammatory and antiviral activities. Upon oral administration, cenicriviroc specifically binds to and prevents the activation of both CCR2 and CCR5. This inhibits the activation of CCR2/CCR5-mediated signal transduction pathways and may inhibit inflammatory processes. The G-protein coupled chemokine receptors CCR2 and CCR5 are expressed on the surface of monocytes and macrophages and stimulate their migration and infiltration; they play key roles in inflammation and autoimmune diseases. In addition, cenicriviroc inhibits human immunodeficiency virus (HIV)-1 entry via CCR5 coreceptor interaction.
Centanafadine, also known as EB-1020, is an adrenergic uptake inhibitor and dopamine uptake inhibitor and serotonin uptake inhibitor. Centanafadine modulates norepinephrine, dopamine and, to a lesser extent, serotonin reuptake in a ratio of 1:6:14, respectively to improve focus, attention and executive function.